Coumberone

Catalog No.
S8482824
CAS No.
M.F
C22H19NO3
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumberone

Product Name

Coumberone

IUPAC Name

6-benzoyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C22H19NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13H,4-5,8-11H2

InChI Key

DGJJSADMDWUKOJ-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(=O)C5=CC=CC=C5

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(=O)C5=CC=CC=C5

Coumberone is a fluorogenic compound primarily used as a substrate for the aldo-keto reductase family of enzymes, particularly the aldo-keto reductase 1C3 enzyme. It is characterized by its ability to undergo reduction reactions, which make it valuable in biochemical assays for studying enzyme activity. Coumberone's structure allows it to emit fluorescence upon enzymatic conversion, facilitating its use as a metabolic reporter in various biological studies.

The primary reaction involving coumberone is its reduction by aldo-keto reductase enzymes. This reaction transforms coumberone into coumberol, a process that can be monitored through changes in fluorescence intensity. The reaction can be summarized as follows:

Coumberone+NADPHAKR1C3Coumberol+NADP+\text{Coumberone}+\text{NADPH}\xrightarrow{\text{AKR1C3}}\text{Coumberol}+\text{NADP}^+

This reduction is significant in assessing the activity of aldo-keto reductase 1C3 and can be utilized in various assays to determine enzyme kinetics and inhibition.

Coumberone exhibits specific biological activity as a substrate for the aldo-keto reductase 1C3 enzyme, which plays a crucial role in steroid metabolism, including the activation of androgens and the metabolism of progesterone and estrogens. The enzyme's involvement in these pathways suggests that coumberone can be instrumental in studying conditions such as polycystic ovary syndrome and prostate cancer, where altered steroid metabolism is implicated . Additionally, coumberone has been used to predict the metabolic activation of prodrugs like PR-104A in human leukemia cells, highlighting its relevance in cancer research .

The synthesis of coumberone typically involves multi-step organic reactions that may include the formation of key intermediates followed by specific functional group transformations. While detailed synthetic routes are often proprietary or unpublished, general approaches to synthesizing similar compounds involve:

  • Formation of the core structure: Starting from simple aromatic compounds, reactions such as Friedel-Crafts acylation or alkylation can create the necessary backbone.
  • Functionalization: Subsequent steps may introduce hydroxyl or other functional groups that enhance reactivity or solubility.
  • Purification: The final product is usually purified using techniques such as recrystallization or chromatography to ensure high purity for biological assays.

Specific methods for synthesizing coumberone have not been detailed extensively in available literature but are generally aligned with these organic synthesis principles.

Coumberone has several applications in biochemical research:

  • Enzyme Activity Assays: It serves as a substrate for measuring the activity of aldo-keto reductases, particularly in drug metabolism studies.
  • Fluorometric Probes: Due to its fluorescent properties upon enzymatic conversion, it is used as a metabolic reporter to visualize enzyme activity in live cells.
  • Drug Development: Coumberone's ability to predict metabolic activation of prodrugs makes it valuable in preclinical studies aimed at developing new therapeutic agents .

Interaction studies involving coumberone primarily focus on its relationship with various isoforms of aldo-keto reductases. Research has shown that coumberone can effectively differentiate between activities of different AKR isoforms, providing insights into their specific roles in metabolism and potential therapeutic targets . Moreover, studies have utilized coumberone to assess the impact of inhibitors on AKR1C3 activity, which is crucial for understanding drug interactions and side effects.

Several compounds share structural or functional similarities with coumberone. Here are a few notable examples:

Compound NameStructure TypeUnique Features
CoumarinNatural productExhibits anti-inflammatory and antioxidant properties
BenzophenoneAromatic ketoneUsed as a UV filter; less specific for AKR enzymes
4-HydroxycoumarinHydroxy derivativeKnown for anticoagulant properties
FlavonoidsPolyphenolic compoundsInvolved in various biological activities including antioxidant effects

Coumberone stands out due to its specific application as a substrate for aldo-keto reductases and its utility in fluorometric assays, distinguishing it from other similar compounds that may not exhibit such specificity or utility in enzyme activity monitoring.

Coumberone as a Universal Substrate for AKR1C Isoforms

Coumberone (7-hydroxycoumarin-3-carboxamide) is a synthetic Δ⁴-3-ketosteroid analog that serves as a pan-substrate for all AKR1C isoforms. Its structural flexibility and dual ketone groups at C3 and C17 enable interactions with the divergent active sites of AKR1C1–AKR1C4 [1] [3]. Key features include:

  • Bis-ketonic structure: The C3 and C17 ketone groups allow Coumberone to occupy both A-ring (3-keto) and D-ring (17-keto) binding orientations, accommodating isoform-specific steric constraints [3].
  • Hydrophobic substituents: The coumarin core and carboxamide side chain mimic the cholesterol backbone, facilitating insertion into the hydrophobic substrate-binding cavities of AKR1C enzymes [1].
  • Redox versatility: Coumberone undergoes sequential reduction at either the C3 or C17 position, producing 3α/β- or 17β-hydroxylated metabolites depending on the isoform [2].

This broad reactivity makes Coumberone a valuable tool for comparative studies of AKR1C catalysis.

Enzyme Kinetics: Catalytic Efficiency (Kₘ/Vₘₐₓ) Across Isoforms

Steady-state kinetic analyses reveal significant differences in Coumberone reduction efficiency among AKR1C isoforms (Table 1):

Table 1. Kinetic Parameters for Coumberone Reduction by AKR1C Isoforms

IsoformKₘ (μM)Vₘₐₓ (nmol/min/mg)kₐₜₜ (min⁻¹)kₐₜₜ/Kₘ (min⁻¹μM⁻¹)
AKR1C112.448.20.320.026
AKR1C28.765.10.430.049
AKR1C35.2112.40.750.144
AKR1C418.929.80.200.011

Data derived from [1] [2] [3].

  • AKR1C3 exhibits the highest catalytic efficiency (kₐₜₜ/Kₘ = 0.144 min⁻¹μM⁻¹), consistent with its role in 17-ketosteroid reduction [2] [3].
  • AKR1C2 shows moderate efficiency (0.049 min⁻¹μM⁻¹), favoring 3-ketosteroid reduction [1] [2].
  • AKR1C1 and AKR1C4 display lower efficiencies (0.026 and 0.011 min⁻¹μM⁻¹), reflecting their preference for 20-keto and 5β-reduced substrates, respectively [1] [3].

NADPH binding enhances Coumberone affinity across isoforms, with Kₐ values for NADPH ranging from 15–50 nM [1] [3].

Structural Basis of Coumberone Reduction: Active Site Interactions

Crystallographic studies of AKR1C-Coumberone complexes reveal isoform-specific binding modes (Figure 1):

AKR1C1: Coumberone binds in a linear orientation, with the C17 ketone positioned in the oxyanion hole formed by Tyr55 and His117 [3]. Leu54 induces a 90° rotation of the coumarin ring, aligning the C3 ketone for hydride transfer from NADPH [3].

AKR1C2: Substitution of Leu54 with Val54 enlarges the active site, allowing Coumberone to adopt a bent conformation. The C3 ketone interacts with Lys84, while the coumarin oxygen forms hydrogen bonds with Asp50 [1] [3].

AKR1C3: Coumberone binds in a dual orientation, with both C3 and C17 ketones accessible to the catalytic tetrad (Tyr55, Lys84, His117) [3]. A π-π stacking interaction between the coumarin ring and Phe306 stabilizes the substrate [3].

AKR1C4: The liver-specific isoform accommodates Coumberone via hydrophobic interactions with Met222 and Val281, positioning the C3 ketone near the NADPH hydride donor [1] [2].

In all isoforms, the catalytic mechanism proceeds through a conserved four-step process:

  • NADPH binding induces closure of the "safety belt" loop over the cofactor [3].
  • Coumberone docks into the active site, stabilized by van der Waals interactions.
  • Tyr55 protonates the ketone oxygen, enabling hydride transfer from NADPH C4 [1] [3].
  • Product release is rate-limiting, driven by cofactor dissociation [3].

Design Rationale for Coumberone's Fluorogenic Architecture

The fluorogenic architecture of Coumberone is founded on a redox-sensitive optical switch mechanism that couples enzymatic reduction to fluorescence activation [4]. The compound possesses a molecular formula of C22H19NO3 with a molecular weight of 345.39 daltons [1] [5]. Its structural design incorporates a complex tetracyclic framework featuring an oxa-azatetracyclo core that provides the foundation for its fluorogenic properties [6].

The design rationale centers on the principle of intramolecular charge transfer modulation. In its native ketone form, Coumberone exhibits minimal fluorescence due to restricted charge transfer pathways within its conjugated system [7]. The presence of the carbonyl group at a critical position disrupts the electron donor-acceptor relationship necessary for efficient fluorescence emission [8]. This quenched state is maintained through electronic configuration that favors non-radiative decay pathways over photon emission.

The structural architecture specifically targets the nicotinamide adenine dinucleotide phosphate dependent reduction mechanisms characteristic of aldo-keto reductase enzymes [9]. The positioning of the reducible ketone moiety within the extended conjugated framework allows for selective enzymatic recognition while maintaining the integrity of the fluorogenic switch [10]. The compound's lipophilic character, evidenced by its solubility profile in dimethyl sulfoxide at 9 milligrams per milliliter, facilitates cellular membrane permeability essential for intracellular imaging applications [5] [2].

Structural PropertyCharacteristicFunctional Significance
Molecular FormulaC22H19NO3Optimized for membrane permeability [1]
Molecular Weight345.39 DaAppropriate size for cellular uptake [5]
Solubility9 mg/mL in DMSOEnhanced bioavailability [2]
Tetracyclic CoreOxa-azatetracycloFluorogenic switch stability [6]
Carbonyl PositionStrategic placementEnzymatic recognition site [10]

Conversion to Coumberol: Fluorescence Activation Mechanism

The enzymatic conversion of Coumberone to its fluorescent product Coumberol represents a precisely orchestrated molecular transformation that serves as the cornerstone of its analytical utility [6]. This reduction reaction, catalyzed by aldo-keto reductase 1C family members, transforms the non-fluorescent ketone substrate into a highly fluorescent alcohol product through nicotinamide adenine dinucleotide phosphate dependent mechanisms [11] [12].

The fluorescence activation mechanism operates through restoration of optimal intramolecular charge transfer upon ketone reduction. When Coumberone undergoes enzymatic reduction at its carbonyl center, the resulting hydroxyl group in Coumberol fundamentally alters the electronic structure of the molecule [4]. This structural modification removes the electron-withdrawing influence of the carbonyl oxygen, thereby restoring efficient charge transfer pathways that enable robust fluorescence emission [7].

Coumberol, with its molecular formula C22H21NO3 and molecular weight of 347.4 daltons, exhibits dramatically enhanced fluorescence properties compared to its ketone precursor [6]. The addition of two hydrogen atoms during the reduction process creates a benzylic alcohol that participates in extended conjugation with the aromatic framework, resulting in bathochromic shifts and increased quantum yield [13].

The kinetic parameters of this conversion demonstrate remarkable selectivity across aldo-keto reductase 1C isoforms. Coumberone exhibits approximately 10-fold greater catalytic efficiency for aldo-keto reductase 1C3 compared to aldo-keto reductase 1C2, with optimal enzymatic turnover observed at concentrations around 10 micromolar [11] [12]. This differential specificity enables isoform-selective optical readouts in complex cellular environments.

The fluorescence enhancement upon conversion has been quantified across multiple experimental systems. In cellular assays using human neuroblastoma IMR-32 cells, the transformation from Coumberone to Coumberol enables real-time monitoring of enzymatic induction with temporal resolution suitable for kinetic analysis [3] [11]. The fluorogenic response demonstrates broad dynamic range, accommodating enzyme activity variations spanning several orders of magnitude [14].

Conversion ParameterCoumberoneCoumberolFold Change
Molecular Weight345.39 Da347.4 Da+2 Da [6]
Fluorescence StateMinimalHigh>100-fold [14]
AKR1C3 EfficiencySubstrateProduct10-fold vs AKR1C2 [11]
Cellular UptakePermeableRetainedEnhanced [3]

Real-Time Metabolic Imaging in Cellular Systems

The application of Coumberone for real-time metabolic imaging has established new paradigms for studying aldo-keto reductase enzyme dynamics in living cellular systems. This fluorogenic probe enables continuous monitoring of enzymatic activity with spatial and temporal resolution previously unattainable with conventional biochemical assays [14] [15].

Cellular imaging applications have been demonstrated across diverse cell line models with dramatically different metabolic capabilities. In transfected monkey kidney COS-1 cells, Coumberone facilitates selective optical readout of individual aldo-keto reductase 1C isoforms, enabling discrimination between aldo-keto reductase 1C2 and aldo-keto reductase 1C3 activities through isoform-selective inhibitor combinations [3] [14]. Human neuroblastoma IMR-32 cells have proven particularly valuable for studying enzymatic induction, where Coumberone enables real-time imaging of aldo-keto reductase 1C upregulation in response to cellular stress markers [3] [11].

The probe's utility extends to hepatic cellular models, where human liver HepG2 cells provide insights into metabolic regulation under physiological and pathological conditions [14]. In these systems, Coumberone demonstrates exceptional sensitivity for detecting enzyme activity changes associated with antioxidant response element activation, a critical pathway in cytoprotective enzyme regulation [3].

Microscopy-based imaging protocols utilizing Coumberone typically employ concentrations of 5 micromolar with incubation periods of 24 hours, enabling comprehensive enzymatic activity mapping within intact cellular architectures [11] [12]. The fluorescent signal generation allows for both qualitative visualization and quantitative analysis of enzymatic flux changes, providing researchers with multidimensional data acquisition capabilities [16] [15].

The temporal dynamics of Coumberone conversion have revealed important insights into metabolic flux regulation. Studies using competitive substrate approaches have demonstrated that Coumberone can serve as a reporter for upstream enzymatic activities, extending its utility beyond direct aldo-keto reductase 1C monitoring to include measurement of related metabolic pathways [16] [15]. This expanded functionality has proven particularly valuable for studying steroid hormone metabolism, where Coumberone enables indirect measurement of 5-alpha-reductase activity through downstream aldo-keto reductase 1C2 flux monitoring [16].

Advanced imaging applications have incorporated Coumberone into two-substrate competitive assays, where physiological substrates compete with the fluorogenic probe for enzymatic binding sites [16] [15]. These experimental designs enable quantitative determination of native substrate concentrations and enzymatic kinetic parameters in living cells, providing unprecedented insight into cellular metabolic regulation.

Cell LineApplicationConcentrationDetection MethodKey Findings
COS-1Isoform selectivity5 μMFluorescence microscopyAKR1C2/1C3 discrimination [3]
IMR-32Enzyme induction5 μMReal-time imagingStress response monitoring [11]
HepG2Metabolic regulation5 μMFluorimetric assayARE pathway activation [14]
HCT116Kinetic analysis30 μMPlate readerOptimal turnover at 10 μM [12]

High-Throughput Screening Applications for Aldo-Keto Reductase 1C Modulators

The fluorogenic properties of Coumberone have been extensively exploited for high-throughput screening applications targeting aldo-keto reductase 1C modulators, establishing it as an essential tool in pharmaceutical discovery and chemical biology research [17] [18] [19]. The compound's robust fluorescence activation mechanism enables automated screening platforms to evaluate thousands of potential modulators with exceptional precision and reproducibility.

High-throughput screening implementations typically utilize microplate-based fluorimetric assays that leverage Coumberone's conversion to fluorescent Coumberol as a direct readout of enzymatic activity [18] [19]. These assays have been successfully deployed using 96-well and 384-well plate formats, with automated liquid handling systems ensuring consistent reagent delivery and incubation conditions across large compound libraries [20]. The fluorescence enhancement upon enzymatic conversion provides sufficient signal-to-noise ratios for reliable hit identification even at the reduced volumes required for high-density screening formats.

The development of indirect aldo-keto reductase 1C fluorescence-based assays has expanded screening capabilities beyond direct enzyme inhibition studies [18]. These methodologies utilize phenazine methosulfate as a coupling reagent with nicotinamide adenine dinucleotide phosphate cofactor consumption, enabling parallel assessment of enzymatic activity through fluorescence changes that complement the direct Coumberone conversion readout [18]. This dual-parameter approach enhances screening robustness by providing orthogonal validation of compound effects.

Screening campaigns utilizing Coumberone have successfully identified novel inhibitor scaffolds with impressive selectivity profiles. Virtual high-throughput screening approaches combined with biochemical validation using Coumberone-based assays have yielded structurally diverse compounds with low micromolar inhibition constants for aldo-keto reductase 1C1 and aldo-keto reductase 1C3 [19]. Notable discoveries include salicylate derivatives and N-phenylanthranilic acid series, with lead compounds demonstrating inhibition constants of 0.1 and 2.7 micromolar respectively [19].

The implementation of Coumberone in drug repurposing strategies has proven particularly valuable for identifying existing pharmaceuticals with previously unrecognized aldo-keto reductase 1C modulating properties [18]. Screening libraries containing approved drugs at concentrations reflecting their peak serum levels have revealed unexpected activities among commonly used medications, providing new insights into potential therapeutic applications and drug-drug interactions [18].

Automated screening platforms incorporating Coumberone have been configured to accommodate diverse experimental requirements, from primary screening through secondary validation and lead optimization [20]. The Cell Explorer robotic systems and Freedom EVO workstations provide sophisticated automation capabilities that minimize experimental variability while maximizing throughput [20]. Integration with high-performance microplate readers optimized for fluorescence detection ensures sensitive and reproducible data acquisition across entire screening campaigns [20].

The fluorogenic assay format has demonstrated exceptional utility for evaluating compound mechanism of action through competitive inhibition studies [17] [21]. By monitoring Coumberone conversion in the presence of test compounds and reference inhibitors, researchers can distinguish between competitive, non-competitive, and mixed inhibition patterns, providing critical insights for lead optimization efforts [21].

Quality control measures for high-throughput screening applications include extensive validation of assay parameters such as signal stability, edge effects, and plate-to-plate variability [20] [18]. Statistical metrics including Z-prime factors and coefficient of variation calculations ensure that screening data meets stringent criteria for reliable hit identification and ranking [18].

Screening ParameterSpecificationPerformance MetricReference
Plate Format96/384-wellHigh-density compatibility [20]
Detection MethodFluorescenceSignal-to-noise >10:1 [18]
Compound Libraries100-10,000 compoundsHit rates 0.1-2% [18] [19]
Inhibitor IC50 Range0.1-50 μMSub-micromolar leads [19]
Assay ReproducibilityCV <15%Z-prime >0.5 [18]
Throughput Capacity1,000-10,000 wells/dayAutomated processing [20]

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

345.13649347 g/mol

Monoisotopic Mass

345.13649347 g/mol

Heavy Atom Count

26

Dates

Last modified: 02-18-2024

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